SCH-202676

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

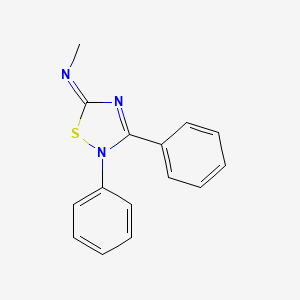

Molecular Formula |

C15H13N3S |

|---|---|

Molecular Weight |

267.4 g/mol |

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine |

InChI |

InChI=1S/C15H13N3S/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13/h2-11H,1H3 |

InChI Key |

FFUBTEITUNMMOK-UHFFFAOYSA-N |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Synonyms |

N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine SCH-202676 |

Origin of Product |

United States |

Foundational & Exploratory

SCH-202676: A Technical Guide to its Sulfhydryl-Reactive Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676, initially identified as a non-selective allosteric modulator of G protein-coupled receptors (GPCRs), has since been reclassified as a sulfhydryl-reactive compound. This guide delves into the core mechanism of this compound, detailing its interaction with sulfhydryl groups, the experimental evidence supporting this mechanism, and the consequential effects on cellular signaling. Quantitative data from key studies are presented, alongside detailed experimental protocols to facilitate further research. The information provided herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's true mode of action, moving beyond its initial characterization and highlighting its properties as a thiol-modifying agent.

Introduction: From Allosteric Modulator to Sulfhydryl-Reactive Agent

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) first garnered attention as a compound capable of inhibiting both agonist and antagonist binding to a wide range of structurally distinct GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] This broad activity led to the initial hypothesis that this compound acts as an allosteric modulator, binding to a common structural motif across different GPCRs.[1][2]

However, subsequent research revealed a thiol-based mechanism of action, fundamentally altering the understanding of this compound's pharmacology.[3][4] Key evidence demonstrated that the effects of this compound on GPCR function were sensitive to the presence of reducing agents, specifically dithiothreitol (DTT).[3][4] In the absence of DTT, this compound exhibited non-specific effects in functional assays, while the presence of DTT completely reversed these effects.[3][4] This observation strongly suggested that this compound interacts with sulfhydryl groups on proteins, rather than acting as a true allosteric modulator.

Further investigation using bioanalytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy confirmed that this compound is, in fact, reduced by thiol-containing molecules like cysteine to its corresponding thiourea precursor.[5] This chemical transformation is the basis for its observed biological activity.

Chemical Mechanism of Sulfhydryl Reactivity

The core of this compound's activity lies in the reactivity of its 1,2,4-thiadiazole ring system with sulfhydryl groups. The cysteine thiol group attacks the N-S bond of the thiadiazole ring, leading to ring opening and the formation of a disulfide bond, ultimately resulting in the inactivation of the target protein.[6][7] This reaction is dependent on the nucleophilicity of the cysteine sulfur.[7]

The overall reaction can be summarized as the reduction of the thiadiazole to a thiourea derivative by a thiol-containing compound.

Diagram of the Chemical Reaction

Caption: Reaction of this compound with a thiol-containing compound (R-SH).

Quantitative Analysis of Sulfhydryl Reactivity

While direct kinetic studies on the reaction of this compound with sulfhydryl groups are not extensively reported, the inhibitory effects on GPCR function provide indirect quantitative measures of its reactivity. The following table summarizes the inhibitory concentrations (IC50) of this compound on radioligand binding to various GPCRs in the absence of reducing agents. It is important to note that these values reflect the compound's ability to disrupt receptor function via sulfhydryl modification, rather than true allosteric antagonism.

| Receptor Target | Radioligand | Assay Type | IC50 (µM) | Reference |

| α2a-adrenergic receptor | Agonist/Antagonist | Radioligand Binding | 0.5 | [2][8][9] |

| Adenosine A1 Receptor | [3H]CCPA (agonist) | Radioligand Binding | ~1 | [3] |

| Various GPCRs | Agonist-stimulated [35S]GTPγS binding | Functional Assay | 0.1 - 10 | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a sulfhydryl-reactive compound.

[35S]GTPγS Binding Assay to Assess DTT Sensitivity

This assay is crucial for demonstrating the thiol-dependent mechanism of this compound. It measures the functional consequence of GPCR activation, which is the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

Objective: To determine if the inhibitory effect of this compound on GPCR-mediated G protein activation is reversed by the reducing agent DTT.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[35S]GTPγS

-

GDP

-

Agonist for the GPCR of interest

-

This compound

-

Dithiothreitol (DTT)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

Scintillation counter

Procedure:

-

Prepare two sets of reaction tubes: one with 1 mM DTT and one without DTT.

-

To each tube, add cell membranes, GDP (to a final concentration of ~10 µM), and either assay buffer (control), agonist, this compound, or agonist + this compound.

-

Pre-incubate the tubes for 15-30 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of ~0.1 nM).

-

Incubate for 60-90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

Expected Outcome: In the absence of DTT, this compound will inhibit agonist-stimulated [35S]GTPγS binding. In the presence of DTT, this inhibitory effect will be significantly reduced or abolished.

Diagram of the [35S]GTPγS Binding Assay Workflow

Caption: Workflow for the [35S]GTPγS binding assay with and without DTT.

1H NMR Spectroscopy to Demonstrate Structural Changes

1H NMR spectroscopy provides direct evidence of the chemical reaction between this compound and a thiol-containing compound.

Objective: To observe changes in the 1H NMR spectrum of this compound upon incubation with a reducing agent like DTT.

Materials:

-

This compound

-

Dithiothreitol (DTT)

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR spectrometer

Procedure:

-

Dissolve this compound in the deuterated solvent to obtain a reference spectrum.

-

Prepare a separate sample of this compound in the same deuterated solvent and add DTT.

-

Incubate the mixture at room temperature for a defined period (e.g., 90 minutes).

-

Acquire the 1H NMR spectrum of the incubated mixture.

-

Compare the spectrum of this compound alone with the spectrum of the mixture.

Expected Outcome: The 1H NMR spectrum of this compound incubated with DTT will show significant changes in the chemical shifts and/or the appearance of new signals, indicating a chemical transformation of the parent compound.[3]

Impact on Cellular Signaling Pathways

The sulfhydryl reactivity of this compound has broad implications for cellular signaling, primarily through the covalent modification of cysteine residues on key signaling proteins. The most well-documented effect is the disruption of GPCR signaling.

Inhibition of GPCR Signaling

Cysteine residues are present in GPCRs and their associated G proteins, and their modification can disrupt normal receptor function. By reacting with these sulfhydryl groups, this compound can interfere with several key steps in the GPCR signaling cascade:

-

Receptor Conformation and Ligand Binding: Modification of cysteine residues within the GPCR itself can alter its three-dimensional structure, thereby affecting its ability to bind to its endogenous ligands (agonists and antagonists).

-

G Protein Coupling: Cysteine residues on both the GPCR and the Gα subunit are crucial for their interaction. Covalent modification of these residues can prevent the coupling of the G protein to the activated receptor.

-

G Protein Activation: The exchange of GDP for GTP on the Gα subunit, a critical step in G protein activation, can be inhibited by the modification of cysteine residues on Gα.

Diagram of GPCR Signaling Inhibition by this compound

Caption: Disruption of GPCR signaling by this compound through cysteine modification.

Conclusion and Future Directions

The reclassification of this compound from an allosteric modulator to a sulfhydryl-reactive compound underscores the importance of rigorous mechanistic studies in drug discovery and chemical biology. Its promiscuous activity across numerous GPCRs is now understood to be a consequence of its ability to covalently modify accessible cysteine residues in these proteins and their signaling partners.

For researchers, this knowledge provides a framework for interpreting past data and designing future experiments. The use of reducing agents like DTT should be a standard control when investigating the effects of this compound and similar thiadiazole-containing compounds. For drug development professionals, this compound serves as a case study in the potential for off-target effects driven by chemical reactivity.

Future research in this area could focus on:

-

Quantitative Kinetics: Detailed kinetic analysis of the reaction between this compound and various biologically relevant thiols to better predict its reactivity profile.

-

Proteomic Profiling: Unbiased proteomic studies to identify the full spectrum of cellular proteins that are targeted by this compound.

-

Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs to understand how modifications to the thiadiazole core affect its sulfhydryl reactivity and biological activity.

By understanding the true molecular mechanism of this compound, the scientific community can better utilize this compound as a chemical tool and avoid potential pitfalls in the interpretation of experimental results.

References

- 1. G-protein alpha o subunit: mutation of conserved cysteines identifies a subunit contact surface and alters GDP affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FLIPR assays of intracellular calcium in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the synthesis, properties, and biological activity of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine. This document provides a foundational guide based on the general characteristics of the 1,2,4-thiadiazole scaffold, offering insights into its potential properties and research directions. The experimental protocols and data presented are hypothetical and intended to serve as a template for future investigation.

Introduction to the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of 1,2,4-thiadiazole have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, with two phenyl groups and a methanamine substituent, suggests potential for diverse chemical interactions and biological targets.

Physicochemical and Pharmacokinetic Properties (Hypothetical)

A comprehensive understanding of a compound's physicochemical and pharmacokinetic properties is crucial for drug development. The following table summarizes predicted properties for N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine based on its structure.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C15H13N3S | Determines molecular weight and elemental composition. |

| Molecular Weight | 267.35 g/mol | Influences absorption, distribution, and metabolism. |

| LogP (Octanol/Water) | 3.5 - 4.5 | Indicates lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 1 | Influences solubility and binding to biological targets. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and binding to biological targets. |

| Polar Surface Area (PSA) | ~50 Ų | Predicts intestinal absorption and blood-brain barrier penetration. |

| pKa (most basic) | 5.0 - 6.0 | Determines the ionization state at physiological pH. |

| Aqueous Solubility | Low | Affects bioavailability and formulation strategies. |

Proposed Synthetic Route

The synthesis of N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine could potentially be achieved through a multi-step process starting from commercially available precursors. A plausible synthetic workflow is outlined below.

Caption: A potential synthetic pathway for the target compound.

Hypothetical Biological Activity and Mechanism of Action

Given the prevalence of the 1,2,4-thiadiazole core in bioactive molecules, N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine is hypothesized to interact with specific biological pathways. A potential area of investigation is its role as an inhibitor of protein kinases, which are often dysregulated in diseases such as cancer.

A primary screening assay could be employed to assess the compound's inhibitory activity against a panel of kinases.

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in DMSO.

-

Dilute the compound to various concentrations for dose-response analysis.

-

Prepare kinase, substrate, and ATP solutions in appropriate assay buffers.

-

-

Assay Performance:

-

Add the kinase and test compound to a 384-well plate and incubate.

-

Initiate the kinase reaction by adding the substrate and ATP.

-

Allow the reaction to proceed for a specified time at a controlled temperature.

-

Terminate the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by fitting the dose-response data to a suitable model.

-

Should the compound exhibit significant kinase inhibitory activity, it may interfere with downstream signaling pathways critical for cell proliferation and survival. The following diagram illustrates a hypothetical mechanism of action.

The Dual Identity of SCH-202676: An In-Depth Technical Guide to its Effects on G Protein-Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a non-selective, allosteric modulator of a broad range of G protein-coupled receptors (GPCRs), SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) has since been the subject of re-evaluation. While it effectively inhibits both agonist and antagonist binding to numerous GPCRs, subsequent research has revealed a more complex mechanism of action involving thiol reactivity.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound, presenting its effects on GPCRs through quantitative data, detailed experimental protocols, and visual representations of its proposed mechanisms and experimental workflows. The dual narrative of this compound as both a putative allosteric modulator and a thiol-reactive compound offers valuable insights for researchers utilizing this molecule as a pharmacological tool.

Quantitative Data: Inhibitory Profile of this compound

This compound has been demonstrated to inhibit radioligand binding to a variety of structurally distinct GPCRs. The following tables summarize the available quantitative data on its inhibitory potency.

Table 1: Inhibition of Radioligand Binding to Various GPCRs by this compound

| Receptor Family | Receptor Subtype | Radioligand | Assay System | IC50 (µM) | Reference |

| Adrenergic | α2a | Antagonist | Heterologous expression | 0.5 | [3] |

| Opioid | µ, δ, κ | Not Specified | Heterologous expression | 0.1 - 1.8 | [4] |

| Muscarinic | M1, M2 | Not Specified | Heterologous expression | 0.1 - 1.8 | [4] |

| Dopaminergic | D1, D2 | Not Specified | Heterologous expression | 0.1 - 1.8 | [4] |

Table 2: Functional Effects of this compound on G Protein-Coupled Receptors

| Receptor Subtype | Assay | Agonist | Effect of this compound (in the absence of DTT) | Effect of this compound (in the presence of DTT) | Reference |

| α2a-Adrenergic | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Adenosine A1 | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Cannabinoid CB1 | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Lysophosphatidic acid LPA1 | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Muscarinic M2/M4 | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Purinergic P2Y12 | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

| Sphingosine 1-phosphate | [³⁵S]GTPγS Binding | Not Specified | Inhibition | No effect | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects on GPCRs.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for a receptor.

1. Membrane Preparation:

-

Tissues or cells expressing the GPCR of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Reaction:

-

The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-antagonist) and varying concentrations of the competing compound (this compound).

-

The incubation is carried out in a specific binding buffer at a defined temperature and for a sufficient duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

4. Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

5. Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value of the competing ligand.

References

- 1. Selective reduction of forskolin-stimulated cyclic AMP accumulation by inhibitors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of site-directed mutagenesis to study GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. acetylcholine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

SCH-202676: A Technical Guide to its Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of SCH-202676, a compound initially identified as a non-selective allosteric modulator of G-Protein Coupled Receptors (GPCRs). Subsequent research has redefined its mechanism of action, revealing it to be a thiol-reactive compound that modulates GPCR function through interaction with sulfhydryl groups. This guide synthesizes the current understanding of this compound, presenting its inhibitory activities, the critical experimental conditions for its study, and detailed methodologies for key assays. The information is intended to support researchers in the fields of pharmacology and drug development in designing and interpreting experiments involving this and similar compounds.

Mechanism of Action: From Allosteric Modulator to Thiol-Reactive Compound

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first described as a novel, non-selective allosteric modulator of a wide range of GPCRs.[1] It was observed to inhibit the binding of both agonists and antagonists to various receptors, including opioid, adrenergic, muscarinic, and dopaminergic subtypes.[1] The initial hypothesis suggested that this compound binds to a common structural motif present in diverse GPCRs, thereby regulating their function in a reversible manner.[1]

However, further investigations revealed a more nuanced mechanism. The effects of this compound were found to be highly sensitive to the presence of reducing agents, such as dithiothreitol (DTT).[2] In the absence of DTT, this compound exhibits non-specific inhibitory effects in functional assays like [³⁵S]GTPγS binding.[2] Conversely, in the presence of DTT, its inhibitory activity on receptor-driven G protein activation is abolished.[2] This DTT-sensitive activity strongly points to a mechanism involving the modification of thiol groups on the receptor. It is now understood that this compound is a thiol-reactive compound that likely interacts with cysteine residues on GPCRs, rather than acting as a true allosteric modulator.[2][3]

Signaling Pathway Diagrams

The following diagrams illustrate the evolution of the understanding of this compound's mechanism of action.

Quantitative Data: Inhibitory Activity of this compound

This compound has been shown to inhibit radioligand binding to a variety of GPCRs. The following table summarizes the available quantitative data on its inhibitory potency. It is important to note that these assays were likely conducted in the absence of DTT.

| Receptor Family | Receptor Subtype | IC₅₀ (µM) | Reference |

| Adrenergic | α₂ₐ | 0.5 | [1] |

| Opioid | µ, δ, κ | General Range | [1][3] |

| Muscarinic | M₁, M₂ | General Range | [1][3] |

| Dopaminergic | D₁, D₂ | General Range | [1][3] |

| General | Multiple GPCRs | 0.1 - 1.8 | [3] |

Experimental Protocols

The characterization of this compound has primarily relied on two key experimental techniques: radioligand binding assays and [³⁵S]GTPγS binding assays.

Radioligand Binding Assay (Competition)

This assay is used to determine the affinity of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Objective: To determine the IC₅₀ value of this compound for a specific GPCR.

Materials:

-

Membrane preparation from cells expressing the target GPCR.

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]pirenzepine for M₁ muscarinic receptors, [³H]SCH 23390 for D₁ dopamine receptors).

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Wash Buffer (ice-cold).

-

Glass fiber filters (e.g., Whatman GF/B), often pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the membrane preparation and resuspend it in the assay buffer. Perform a protein concentration assay (e.g., BCA assay) to determine the protein concentration. Dilute the membranes to the desired concentration in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer.

-

A fixed concentration of the radiolabeled ligand.

-

Increasing concentrations of this compound (typically in a log or half-log dilution series).

-

For determining non-specific binding, a high concentration of a known, unlabeled antagonist for the target receptor is added instead of this compound.

-

For determining total binding, only the assay buffer and radioligand are added.

-

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G proteins following agonist stimulation of a GPCR. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.

Objective: To assess the effect of this compound on agonist-induced G protein activation.

Materials:

-

Membrane preparation from cells expressing the target GPCR.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

GPCR agonist.

-

This compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

GDP (Guanosine diphosphate).

-

Dithiothreitol (DTT) - for control experiments.

-

Wash Buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare the membrane suspension in the assay buffer.

-

Assay Setup: In a 96-well plate, set up parallel experiments with and without 1 mM DTT in the assay buffer. To each well, add:

-

Assay buffer (with or without DTT).

-

A specific concentration of GDP (e.g., 10 µM).

-

The GPCR agonist at a concentration that elicits a submaximal response (e.g., its EC₅₀).

-

Increasing concentrations of this compound.

-

For basal activity, no agonist is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.

-

-

Pre-incubation: Add the membrane preparation to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature to allow this compound to interact with the membranes.

-

Initiation and Incubation: Add [³⁵S]GTPγS to each well to start the reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined time (e.g., 60 minutes).

-

Termination, Filtration, and Washing: Terminate the reaction and process the samples as described in the radioligand binding assay protocol (steps 4 and 5).

-

Counting and Data Analysis: Count the radioactivity and analyze the data. Compare the inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound in the presence and absence of DTT.

Experimental Workflow Visualization

The following diagram outlines a general workflow for investigating the effects of a compound like this compound on GPCR activity.

Conclusion

This compound serves as an important case study in GPCR pharmacology, highlighting the necessity of rigorous experimental design to accurately determine a compound's mechanism of action. While initially promising as a broad-spectrum allosteric modulator, its activity is now more accurately attributed to its thiol-reactive nature. Researchers investigating GPCR modulators should consider the potential for thiol reactivity and incorporate appropriate controls, such as the inclusion of reducing agents like DTT, in their experimental protocols. This guide provides the foundational knowledge and detailed methodologies to aid in the continued exploration of GPCR-targeted therapeutics.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the In Vitro Use of SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) is a thiadiazole compound that has been investigated for its interaction with G protein-coupled receptors (GPCRs). Initially identified as a potential allosteric modulator of a broad range of GPCRs, subsequent research has refined our understanding of its mechanism of action. Current evidence indicates that this compound is not a specific V1a/V2 receptor antagonist but rather a thiol-reactive compound that disrupts GPCR function through a sulfhydryl-sensitive mechanism.[1][2] Its effects are notably reversed by the reducing agent dithiothreitol (DTT).[1][2]

These application notes provide a detailed protocol for the use of this compound in cell culture experiments, with a focus on its actual mechanism of action. The information is intended for researchers investigating GPCR signaling and for professionals in drug development exploring the effects of thiol-reactive compounds.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of this compound on various G protein-coupled receptors from radioligand binding assays. It is important to note that these values may be influenced by the presence of reducing agents in the assay buffer.

| Receptor Target | IC50 (µM) | Cell/Tissue System | Reference |

| α2a-Adrenergic Receptor | 0.5 | Heterologously expressed in membranes | [3] |

| µ-Opioid Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| δ-Opioid Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| κ-Opioid Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| α-Adrenergic Receptors | Inhibited | Heterologously expressed GPCRs | [3] |

| β-Adrenergic Receptors | Inhibited | Heterologously expressed GPCRs | [3] |

| Muscarinic M1 Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| Muscarinic M2 Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| Dopaminergic D1 Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

| Dopaminergic D2 Receptor | Inhibited | Heterologously expressed GPCRs | [3] |

Experimental Protocols

General Protocol for Treating Cultured Cells with this compound

This protocol provides a general framework for treating adherent or suspension cells with this compound to assess its impact on GPCR-mediated signaling pathways.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cultured cells of interest (e.g., HEK293, CHO, or a cell line endogenously expressing the GPCR of interest)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Dithiothreitol (DTT)

-

Assay-specific reagents (e.g., GPCR agonist, lysis buffer, antibodies, etc.)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

-

Incubate the cells overnight under standard culture conditions (e.g., 37°C, 5% CO2).

-

-

Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.1%).

-

-

Treatment of Cells:

-

Carefully remove the culture medium from the cells.

-

Wash the cells once with sterile PBS.

-

Add the prepared working solutions of this compound to the respective wells.

-

Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (if applicable).

-

For mechanistic studies, include a set of wells treated with both this compound and 1 mM DTT to assess the thiol-dependency of the observed effects.[1][2]

-

-

Incubation:

-

Incubate the cells with this compound for the desired period (e.g., 30 minutes to 24 hours), depending on the specific assay and research question.

-

-

Downstream Analysis:

-

Following incubation, proceed with the desired downstream assays. This may include:

-

GPCR Activation Assays: Such as measuring changes in intracellular cyclic AMP (cAMP) levels, inositol phosphate (IP) accumulation, or β-arrestin recruitment.

-

Cell Viability Assays: (e.g., MTT, MTS) to assess the cytotoxicity of this compound.

-

Western Blotting: To analyze changes in the phosphorylation status or expression levels of signaling proteins downstream of the target GPCR.

-

Calcium Imaging: To measure changes in intracellular calcium concentrations.

-

-

Protocol for [35S]GTPγS Binding Assay with this compound

This protocol is adapted from studies investigating the effects of this compound on G protein activation and is intended for use with membrane preparations.[1]

Materials:

-

Cell membranes expressing the GPCR of interest

-

This compound

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

-

GPCR agonist

-

Dithiothreitol (DTT)

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Prepare cell membranes from cultured cells or tissues expressing the GPCR of interest using standard homogenization and centrifugation techniques.

-

-

Assay Setup:

-

In a microcentrifuge tube, combine the cell membranes (typically 5-20 µg of protein), GDP (e.g., 10 µM), and the desired concentration of this compound or vehicle control.

-

To test for thiol-dependency, prepare parallel tubes containing 1 mM DTT.

-

-

Pre-incubation:

-

Pre-incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature.

-

-

Initiation of Reaction:

-

Add the GPCR agonist (to stimulate G protein activation) and [35S]GTPγS (typically 0.05-0.1 nM) to initiate the binding reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 60-90 minutes.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound [35S]GTPγS.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound [35S]GTPγS using a scintillation counter.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound action on GPCR signaling.

Experimental Workflow Diagram

Caption: Workflow for investigating this compound effects in cell culture.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of SCH-202676 Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-202676 is a thiadiazole compound that has been characterized as a modulator of G protein-coupled receptors (GPCRs).[1][2] Its mechanism of action involves interaction with sulfhydryl groups, making it a thiol-reactive compound.[3][4] This unique property necessitates careful consideration during the preparation of stock solutions and experimental design, particularly regarding the presence of reducing agents like dithiothreitol (DTT), which can reverse its effects.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key physicochemical properties to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties

This compound is commercially available as a free base and as a hydrobromide salt. The choice of form may depend on experimental requirements and solubility.

| Property | This compound (Free Base) | This compound (Hydrobromide) |

| Molecular Formula | C₁₅H₁₃N₃S | C₁₅H₁₃N₃S · HBr |

| Molecular Weight | 267.35 g/mol [1] | 348.26 g/mol |

| Appearance | - | Crystalline solid[5] |

| Purity | - | ≥95% - ≥98% (HPLC)[5] |

Solubility Data

The solubility of this compound is highly dependent on the solvent. It is sparingly soluble in aqueous solutions but shows good solubility in organic solvents like dimethyl sulfoxide (DMSO).

| Solvent | Solubility (Hydrobromide Salt) | Notes |

| DMSO | 8.71 mg/mL (25 mM) | Gentle warming may be required. |

| 10 mg/mL | -[5] | |

| 40 mg/mL | - | |

| Water | Insoluble | - |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | -[5] |

| DMF | 5 mg/mL | -[5] |

Signaling Pathway of this compound

This compound acts as a modulator of a wide range of GPCRs, including adenosine, adrenergic, dopaminergic, muscarinic, and opioid receptors.[2] Its mechanism is not that of a classical allosteric modulator but is rather dependent on its reactivity with thiol groups on the receptor or associated proteins. This interaction can disrupt the normal signaling cascade. The presence of a reducing agent like DTT can abrogate the effects of this compound by reducing the modified sulfhydryl groups.

Caption: Mechanism of this compound action on GPCR signaling.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution using this compound hydrobromide (MW: 348.26 g/mol ). Adjust the calculations accordingly if using the free base (MW: 267.35 g/mol ).

Materials:

-

This compound hydrobromide (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Calculate the required mass:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 348.26 g/mol * (1000 mg / 1 g) = 3.48 mg

-

-

-

Weighing the compound:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out approximately 3.48 mg of this compound hydrobromide into the tube. Record the exact weight.

-

-

Dissolving the compound:

-

Add the appropriate volume of DMSO to the tube containing the this compound. For example, if you weighed exactly 3.48 mg, add 1 mL of DMSO.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Storage:

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

For short-term storage, the solution can be kept at 4°C, protected from light. One study noted stability in DMSO for several days at room temperature.[3]

-

It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for using the this compound stock solution in a typical cell-based GPCR activity assay.

Caption: General experimental workflow for this compound in cell-based assays.

Important Considerations

-

Thiol Reactivity: Due to its reactivity with sulfhydryl groups, it is crucial to consider the composition of your assay buffer. The presence of reducing agents like DTT can neutralize the effect of this compound.[3][4] It may be beneficial to run parallel experiments with and without DTT to confirm the specificity of the observed effects.

-

Reversibility: The effects of this compound have been reported to be reversible.[2]

-

Solvent Effects: As stock solutions are prepared in DMSO, ensure that the final concentration of DMSO in your assay does not exceed a level that could affect cell viability or the experimental outcome (typically <0.5%). Run appropriate vehicle controls.

By following these guidelines and protocols, researchers can prepare and utilize this compound stock solutions effectively, leading to more reliable and reproducible results in the study of GPCR signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Application of SCH-202676 in Opioid Receptor Function Studies: A Cautionary Guide

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound SCH-202676 (N-(2,3-diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)methanamine) was initially identified as a novel, non-peptidic allosteric modulator of several G protein-coupled receptors (GPCRs), including the human mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] Early studies reported its ability to inhibit the binding of both agonists and antagonists to these receptors, suggesting a complex modulatory action. However, subsequent research has revealed a critical caveat to its mechanism of action: this compound is a thiol-reactive compound, and its effects on GPCR function are largely dependent on the presence of reducing agents, such as dithiothreitol (DTT).[2]

In the absence of DTT, this compound can elicit non-specific effects, likely through covalent modification of cysteine residues on the receptor or associated proteins. This reactivity can lead to a misinterpretation of its effects as true allosteric modulation.[2] Conversely, in the presence of DTT, the modulatory effects of this compound on receptor-driven G protein activity are reportedly abolished.[2]

Therefore, while this compound can be used to probe the role of sulfhydryl groups in opioid receptor function, it should not be considered a specific allosteric modulator. Its use requires careful experimental design and interpretation, with the inclusion of appropriate controls to account for its thiol reactivity.

Key Considerations for Use:

-

Thiol Reactivity: The primary mechanism of action of this compound appears to be through interaction with thiol groups. This can lead to non-specific effects and should be the primary consideration in experimental design and data interpretation.

-

DTT Sensitivity: The presence or absence of reducing agents like DTT is critical. Experiments should be conducted in parallel with and without DTT to distinguish between thiol-dependent and potential allosteric effects.

-

Caution in Interpretation: Due to its non-specific mechanism, attributing any observed effects solely to allosteric modulation of opioid receptors is not advisable without substantial additional evidence.

-

Historical Context: While early literature describes this compound as an allosteric modulator, researchers should be aware of the subsequent findings regarding its thiol reactivity when referencing and building upon this work.

Data Presentation

| Receptor Target | Radioligand | Assay Type | Test System | IC50 (µM) | Reference |

| α2a-Adrenergic Receptor | [³H]-MK-912 | Radioligand Binding | Membranes from C6 cells | 0.5 | Fawzi et al., 2001[1] |

| Mu Opioid Receptor | Not specified | Radioligand Binding | Not specified | Not Reported | Fawzi et al., 2001[1] |

| Delta Opioid Receptor | Not specified | Radioligang Binding | Not specified | Not Reported | Fawzi et al., 2001[1] |

| Kappa Opioid Receptor | Not specified | Radioligand Binding | Not specified | Not Reported | Fawzi et al., 2001[1] |

Mandatory Visualizations

Caption: Canonical signaling pathway of the Gi-coupled mu-opioid receptor.

Caption: A generalized workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for the In Vivo Administration of SCH-202676 in Animal Models

Disclaimer: Extensive literature searches did not yield any specific in vivo studies, efficacy data, or established protocols for the administration of SCH-202676 in animal models. The information presented herein is based on the compound's known in vitro mechanism of action and generalized protocols for administering small molecules to laboratory animals. Researchers should exercise caution and conduct thorough dose-finding and toxicity studies before proceeding with any in vivo experiments.

Introduction

This compound, chemically known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially investigated as a potential allosteric modulator of a wide range of G protein-coupled receptors (GPCRs).[1][2][3] Subsequent research, however, has demonstrated that this compound does not function as a true allosteric modulator. Instead, it appears to exert its effects through a thiol-based mechanism, modifying sulfhydryl groups on proteins.[1][2] This reactivity is sensitive to the presence of reducing agents like dithiothreitol (DTT), which can reverse its effects in vitro.[1][2]

These findings have significant implications for its use in in vivo settings, where the redox environment is complex and variable. The lack of published in vivo data for this compound necessitates a careful and systematic approach to any new animal studies. The following sections provide a summary of its in vitro activity and general, non-validated protocols for its potential administration in animal models, which must be adapted and optimized for specific research questions.

In Vitro Activity Summary

The in vitro effects of this compound have been characterized primarily through radioligand binding and G protein activation assays.

| Parameter | Observation | Concentration Range | Reference |

| Mechanism of Action | Thiol modification, not true allosteric modulation | 10⁻⁷–10⁻⁵ M | [1][2] |

| Effect on GPCRs | Initially reported to inhibit agonist and antagonist binding to multiple GPCRs | IC₅₀ ≈ 0.5 µM (α2a-adrenergic receptor) | [3] |

| DTT Sensitivity | Effects are reversed by the reducing agent dithiothreitol (DTT) | 1 mM DTT | [1][2] |

| Affected Receptors (Initial Reports) | Opioid (μ, δ, κ), Adrenergic (α, β), Muscarinic (M1, M2), Dopaminergic (D1, D2) | Not specified | [3] |

Proposed In Vitro Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism by which this compound interacts with GPCRs, highlighting its thiol-reactive nature.

Caption: Proposed thiol-based mechanism of this compound action on GPCRs.

General Protocol for In Vivo Administration of a Novel Small Molecule (Example: Mouse Model)

This section outlines a generic workflow for the in vivo administration of a compound like this compound. This is not a validated protocol for this compound.

Materials

-

This compound

-

Vehicle solution (e.g., sterile saline, PBS, DMSO/saline mixture)

-

Appropriate animal model (e.g., C57BL/6 mice)

-

Syringes and needles of appropriate gauge for the chosen administration route

-

Animal balance

-

Personal Protective Equipment (PPE)

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating a novel compound in an animal model.

Caption: Generalized experimental workflow for in vivo compound evaluation.

Detailed Methodologies

4.3.1. Vehicle Selection and Compound Preparation

-

Assess the solubility of this compound in various biocompatible solvents. Due to its chemical nature, a co-solvent system such as DMSO and saline may be necessary.

-

Prepare a stock solution of this compound in the chosen solvent (e.g., 10 mg/mL in 100% DMSO).

-

For administration, dilute the stock solution with sterile saline to the final desired concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <10% of the total injection volume) to avoid vehicle-induced toxicity.

-

Prepare fresh solutions on the day of the experiment and protect from light if the compound is light-sensitive.

4.3.2. Animal Handling and Administration Routes

All animal procedures must be approved by the institution's Animal Care and Use Committee.

-

Intraperitoneal (IP) Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower right or left abdominal quadrant.

-

Insert a 25-27 gauge needle at a 15-20 degree angle to avoid puncturing internal organs.

-

Aspirate to ensure no fluid is drawn back, then inject the solution.

-

Recommended injection volume for a mouse is typically 10 mL/kg.

-

-

Intravenous (IV) Injection:

-

Place the mouse in a restraining device that allows access to the tail.

-

Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

-

Using a 27-30 gauge needle, cannulate one of the lateral tail veins.

-

Inject the solution slowly.

-

Recommended injection volume for a mouse is typically 5 mL/kg.

-

-

Oral Gavage (PO):

-

Use a proper-sized, ball-tipped gavage needle.

-

Measure the distance from the mouse's mouth to the last rib to determine the correct insertion depth.

-

Gently insert the gavage needle into the esophagus and advance it to the predetermined depth.

-

Administer the solution.

-

Recommended gavage volume for a mouse is typically 10 mL/kg.

-

4.3.3. Dose-Finding and Toxicity Studies

-

Begin with a low dose and escalate in subsequent cohorts of animals.

-

Monitor animals closely for clinical signs of toxicity, including changes in weight, activity, grooming, and posture.

-

Establish the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

4.3.4. Pharmacokinetic (PK) Studies

-

Administer a single dose of this compound via the intended route of administration.

-

Collect blood samples at various time points (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.

-

Process blood to plasma or serum and analyze the concentration of this compound using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate key PK parameters such as half-life, clearance, and volume of distribution.

4.3.5. Efficacy Studies

-

Select an appropriate animal model of disease based on the hypothesized therapeutic utility of modulating GPCRs or thiol-containing proteins.

-

Randomize animals into treatment groups (vehicle control, positive control, and one or more doses of this compound).

-

Administer the treatments according to a predetermined schedule informed by the PK data.

-

Assess relevant outcome measures, which could include behavioral tests, physiological measurements, or ex vivo tissue analysis.

Conclusion

While this compound was initially explored as a broad-spectrum GPCR modulator, its mechanism of action via thiol modification presents challenges and opportunities for in vivo research. The lack of existing in vivo data means that foundational studies to determine its safety, tolerability, and pharmacokinetic profile are essential before any efficacy studies can be meaningfully conducted. The protocols and workflows provided here are intended as a general guide for initiating such investigations and must be rigorously adapted and validated for this specific compound.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Dithiothreitol (DTT) in Elucidating the True Mechanism of SCH-202676

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in pharmacology and related fields.

Abstract: This document provides detailed application notes and protocols concerning the experimental use of SCH-202676, a compound initially identified as a non-selective allosteric modulator of G protein-coupled receptors (GPCRs). Crucially, it highlights the essential role of the reducing agent dithiothreitol (DTT) in differentiating between a true allosteric mechanism and thiol-based interference. The provided protocols and data underscore the necessity of including DTT in experimental buffers to obtain accurate and reproducible results when studying this compound and similar thiol-reactive compounds.

Introduction

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was first described as a novel allosteric modulator capable of inhibiting both agonist and antagonist binding to a wide range of GPCRs, including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] However, subsequent investigations revealed that the observed activity of this compound is highly dependent on the redox environment of the experimental system.[3][4] It is now understood that this compound is not a true allosteric modulator but rather a thiol-reactive compound that interferes with GPCR function through the modification of sulfhydryl groups.[3][4]

The inclusion of dithiothreitol (DTT), a potent reducing agent, in experimental assays is therefore critical to prevent these non-specific, thiol-based effects and to accurately characterize the activity of this compound and other potentially reactive compounds. This document outlines the key findings regarding the DTT-sensitive nature of this compound and provides standardized protocols for its use in in-vitro pharmacological assays.

Data Presentation: The Influence of DTT on this compound Activity

The following tables summarize the quantitative data from studies investigating the effects of this compound on GPCR function in the presence and absence of DTT.

Table 1: Effect of this compound on Radioligand Binding to the α2a-Adrenergic Receptor (in the absence of DTT)

| Parameter | Value | Reference |

| IC50 | 0.5 µM | [1] |

| Effect on Bmax | Decrease | [1] |

| Effect on KD | Slight Increase | [1] |

Table 2: Effect of this compound on Receptor-Mediated G Protein Activity ([35S]GTPγS Binding) in the Presence and Absence of DTT

| Receptor | Agonist | This compound Concentration | DTT Concentration | Observed Effect of this compound | Reference |

| Various Gi-coupled GPCRs | Specific Agonists | 10-7 - 10-5 M | 0 mM | Non-specific effects, compromising interpretation | [3][4] |

| Adenosine A1, α2-adrenergic, Cannabinoid CB1, LPA1, Muscarinic M2/M4, Purinergic P2Y12, Sphingosine 1-phosphate | Specific Agonists | Up to 10 µM | 1 mM | No effect on receptor-driven G protein activity | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of this compound, with a critical emphasis on the inclusion of DTT.

Radioligand Binding Assay (Modified from Fawzi et al., 2001)

This protocol is adapted to include the critical DTT control condition.

Objective: To determine the effect of this compound on radioligand binding to a specific GPCR.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Radioligand specific for the GPCR (e.g., [3H]RX821002 for the α2a-adrenergic receptor)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

DTT (Dithiothreitol), 1 M stock solution in water

-

This compound

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare two sets of binding buffers: one without DTT and one with a final concentration of 1 mM DTT.

-

In a 96-well plate, add in the following order:

-

Binding buffer (with or without 1 mM DTT).

-

A range of concentrations of this compound.

-

Radioligand at a concentration near its KD.

-

Cell membranes (typically 10-50 µg of protein per well).

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Allow the filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

-

Analyze the data to determine the IC50 of this compound in the presence and absence of DTT.

[35S]GTPγS Functional Assay

Objective: To measure the effect of this compound on agonist-stimulated G protein activation.

Materials:

-

Cell membranes expressing the GPCR of interest

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4

-

DTT (Dithiothreitol), 1 M stock solution in water

-

GDP (Guanosine diphosphate)

-

[35S]GTPγS

-

Specific GPCR agonist

-

This compound

Procedure:

-

Prepare two sets of assay buffers: one without DTT and one with a final concentration of 1 mM DTT.

-

In a 96-well plate, add the following to each well:

-

Assay buffer (with or without 1 mM DTT).

-

A range of concentrations of this compound.

-

A fixed concentration of the GPCR agonist (typically at its EC80).

-

GDP to a final concentration of 10 µM.

-

Cell membranes (10-20 µg of protein per well).

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Determine the amount of bound [35S]GTPγS by scintillation counting.

-

Compare the agonist-stimulated [35S]GTPγS binding in the presence of this compound, both with and without DTT.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a recommended experimental workflow.

References

- 1. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Functional Assays to Measure the Effects of SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, was initially identified as a non-selective allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including adenosine, adrenergic, opioid, muscarinic, and dopaminergic receptors.[1][2][3][4] Subsequent research has revealed that its mechanism of action is more complex, involving thiol modification rather than true allosterism.[1][2] This critical finding underscores the importance of careful experimental design when evaluating the effects of this compound.

These application notes provide detailed protocols for key functional assays to characterize the activity of this compound, with a focus on radioligand binding and G protein activation assays. Special consideration is given to the compound's reactivity with sulfhydryl groups.

Data Presentation

Table 1: Inhibitory Effects of this compound on Radioligand Binding to Various GPCRs

| Receptor | Radioligand | Assay Type | IC50 (µM) | Reference |

| α2a-adrenergic | Agonist/Antagonist | Competitive Binding | 0.5 | [3] |

| µ-opioid | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| δ-opioid | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| κ-opioid | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| M1 muscarinic | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| M2 muscarinic | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| D1 dopaminergic | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| D2 dopaminergic | Agonist/Antagonist | Competitive Binding | Not specified | [3] |

| Adenosine A1 | Radioligand | Competitive Binding | Not specified | [1] |

| Adenosine A2A | Radioligand | Competitive Binding | Not specified | [1] |

| Adenosine A3 | Radioligand | Competitive Binding | Not specified | [1] |

Note: this compound has been shown to decrease the Bmax of radioligand binding with a slight increase in the KD value.[3]

Signaling Pathways and Experimental Workflows

Signaling Pathway of a Gi-Coupled GPCR Modulated by this compound

Caption: Proposed mechanism of this compound action on a Gi-coupled GPCR signaling pathway.

Experimental Workflow for a Competitive Radioligand Binding Assay

Caption: General workflow for a competitive radioligand binding assay to evaluate this compound.

Experimental Workflow for a [35S]GTPγS Binding Assay

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Investigating Adrenergic Receptor Pharmacology with SCH-202676

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH-202676, or N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine, is a small molecule that has been investigated for its effects on G protein-coupled receptors (GPCRs), including adrenergic receptors. Initially identified as a novel allosteric modulator, subsequent research has revealed a more complex mechanism of action involving thiol reactivity. These application notes provide a comprehensive overview of this compound, its reported pharmacological data, and detailed protocols for its use in studying adrenergic receptors, with a critical emphasis on the interpretation of experimental results.

Initially, this compound was reported to inhibit both agonist and antagonist binding to a variety of GPCRs, including α- and β-adrenergic receptors.[1] This suggested a potential role as a negative allosteric modulator. However, a pivotal study later demonstrated that this compound is a thiol-reactive compound.[1] Its effects on GPCR signaling in functional assays, such as [³⁵S]GTPγS binding, were found to be sensitive to the presence of the reducing agent dithiothreitol (DTT).[1] In the absence of DTT, this compound exhibits non-specific effects, while in the presence of DTT, its modulatory activity on several GPCRs, including the α2-adrenergic receptor, is abolished.[2] This indicates that the observed effects of this compound may be, at least in part, due to covalent modification of sulfhydryl groups on the receptor or associated proteins, rather than true allosteric modulation.[2]

Therefore, when using this compound as a pharmacological tool, it is imperative to include appropriate controls, particularly experiments conducted in the presence and absence of DTT, to delineate between potential allosteric effects and those mediated by its thiol reactivity.

Data Presentation

The following tables summarize the reported quantitative data for this compound in relation to adrenergic receptors.

Table 1: Radioligand Binding Data for this compound

| Receptor Subtype | Radioligand | Assay Type | Cell Line/Tissue | IC₅₀ (µM) | Reference |

| α₂ₐ-Adrenergic | [³H]MK-912 (antagonist) | Competition Binding | CHO cells | 0.5 | [3] |

| β₂-Adrenergic | [¹²⁵I]Iodocyanopindolol (antagonist) | Competition Binding | E. coli membranes | Inhibition observed | [3] |

Table 2: Functional Assay Data for this compound

| Receptor Subtype | Assay Type | Agonist | DTT Presence | Effect of this compound | Reference |

| α₂-Adrenergic | [³⁵S]GTPγS Binding | UK 14,304 | Absent | Abolished agonist-dependent [³⁵S]GTPγS binding | [1] |

| α₂-Adrenergic | [³⁵S]GTPγS Binding | UK 14,304 | Present (1 mM) | No effect on agonist-dependent [³⁵S]GTPγS binding | [2] |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the affinity of this compound for adrenergic receptors.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest (e.g., from CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]Dihydroalprenolol for β)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

Harvester

Procedure:

-

Prepare a dilution series of this compound in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of Assay Buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (for non-specific binding).

-

50 µL of the this compound dilution or vehicle control.

-

50 µL of the radiolabeled ligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation (protein concentration to be optimized for each receptor).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold Wash Buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol assesses the functional effect of this compound on adrenergic receptor-mediated G protein activation, with a critical control for its thiol reactivity.

Materials:

-

Cell membranes expressing the adrenergic receptor of interest

-

[³⁵S]GTPγS

-

GTPγS (unlabeled)

-

GDP

-

Adrenergic receptor agonist (e.g., Norepinephrine, Isoproterenol)

-

This compound

-

Dithiothreitol (DTT)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

GTPγS Binding Buffer: Assay Buffer supplemented with 10 µM GDP

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Microplate scintillation counter

-

Harvester

Procedure: The experiment should be run in parallel under two conditions: with and without 1 mM DTT in the GTPγS Binding Buffer.

-

Prepare dilutions of this compound and the adrenergic agonist in GTPγS Binding Buffer (with and without DTT).

-

In a 96-well plate, add:

-

50 µL of GTPγS Binding Buffer (with/without DTT) containing either vehicle or this compound at various concentrations.

-

50 µL of GTPγS Binding Buffer (with/without DTT) containing the adrenergic agonist at its EC₅₀ concentration (for inhibition studies) or vehicle (for basal binding).

-

50 µL of the cell membrane preparation.

-

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the binding reaction by adding 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) in GTPγS Binding Buffer (with/without DTT).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold Assay Buffer.

-

Dry the filters, add scintillation fluid, and count the radioactivity.

-

Data Analysis: Determine the specific binding of [³⁵S]GTPγS. Compare the effect of this compound on agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of DTT. A significant difference in the inhibitory effect of this compound between the two conditions would suggest a mechanism involving thiol reactivity.

Visualizations

Caption: Canonical signaling pathways of adrenergic receptor subtypes.

Caption: General workflow for a radioligand competition binding assay.

Caption: Proposed dual mechanism of this compound action.

References

- 1. The ‘allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 'allosteric modulator' this compound disrupts G protein-coupled receptor function via sulphydryl-sensitive mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: An allosteric modulator of both agonist and antagonist binding to G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Non-Specific Binding with SCH-202676

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SCH-202676. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported mechanism of action?

This compound (N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine) was initially identified as an allosteric modulator of a wide range of G protein-coupled receptors (GPCRs), including opioid, adrenergic, muscarinic, and dopaminergic receptors.[1][2] However, subsequent research has revealed that its broad activity is not due to true allosteric modulation. Instead, this compound is a thiol-reactive compound that modifies sulfhydryl groups on GPCRs, leading to a disruption of their function.[3] This thiol modification is the primary cause of the observed non-specific binding and inhibition of radioligand binding to various GPCRs.[3]

Q2: I am observing high non-specific binding in my radioligand binding assays with this compound. What is the likely cause?

High non-specific binding with this compound is most likely due to its inherent reactivity with thiol groups on proteins, including your target receptor and other proteins in your experimental system. This is a known characteristic of the compound and can significantly interfere with the interpretation of results.[3]

Q3: How can I reduce the non-specific binding of this compound in my experiments?

The non-specific effects of this compound can be effectively reversed by including a reducing agent, such as dithiothreitol (DTT), in your assay buffer.[3] A concentration of 1 mM DTT has been shown to fully reverse the non-specific behavior of this compound in [35S]GTPγS-based G protein activation assays.[3] It is crucial to include DTT in your routine incubations when working with this compound to ensure that any observed effects are not due to thiol modification.

Q4: Will the use of DTT affect my GPCR of interest or the binding of other ligands?